Rotatable Bond Rigidity for Fragment-Based Design
The target compound bears a single rotatable bond (the spiro C–COOH linkage) according to the vendor‑supplied computed descriptor . In contrast, the acetic acid homolog 2-(5-methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid (CAS 1706533-03-0) contains three rotatable bonds due to the additional –CH2–COOH side chain . Lower rotatable bond count correlates with higher binding enthalpy per heavy atom and improved fragment screening hit rates, making the target compound a more attractive starting point for fragment-based campaigns.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 1 rotatable bond (explicitly listed by vendor) |
| Comparator Or Baseline | 2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid (CAS 1706533-03-0): 3 rotatable bonds (structural inference from –CH2–COOH extension) |
| Quantified Difference | Target possesses 2 fewer rotatable bonds than the acetic acid homolog |
| Conditions | Computed molecular descriptor (Rule-of-Five property); structural comparison of SMILES-verified connectivity |
Why This Matters
Fewer rotatable bonds reduce the entropic penalty upon target binding, a parameter directly linked to ligand efficiency metrics used for prioritising fragment hits.
